molecular formula C14H13F2N3S B12531893 N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea CAS No. 835629-67-9

N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea

Cat. No.: B12531893
CAS No.: 835629-67-9
M. Wt: 293.34 g/mol
InChI Key: CTFQCWSBEKPPAI-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea is a chemical compound with the molecular formula C14H13F2N3S. It is known for its unique structure, which includes a thiourea group bonded to both a difluorophenyl and a methylpyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 2,6-difluorobenzyl chloride with 5-methyl-2-pyridinethiourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea is unique due to the presence of both difluorophenyl and methylpyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

835629-67-9

Molecular Formula

C14H13F2N3S

Molecular Weight

293.34 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-(5-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C14H13F2N3S/c1-9-5-6-13(17-7-9)19-14(20)18-8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H2,17,18,19,20)

InChI Key

CTFQCWSBEKPPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NCC2=C(C=CC=C2F)F

Origin of Product

United States

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